5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

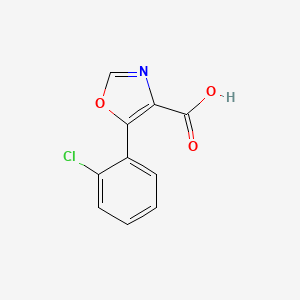

The molecular architecture of 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid features a planar 1,3-oxazole ring substituted at the 4-position with a carboxylic acid group and at the 5-position with a 2-chlorophenyl moiety. Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/n. The unit cell parameters are a = 11.55 Å, b = 9.67 Å, c = 17.44 Å, and β = 101.95°, with four molecules per unit cell.

The 1,3-oxazole ring exhibits near-perfect planarity, with bond lengths of 1.36 Å for N–O and 1.39 Å for C–N, consistent with aromatic delocalization. The dihedral angle between the oxazole ring and the 2-chlorophenyl group is 62.8°, indicating significant steric hindrance from the ortho-chlorine substituent. Intermolecular hydrogen bonds between the carboxylic acid O–H and the oxazole nitrogen (O⋯N distance: 2.89 Å) form infinite chains along the b-axis.

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a (Å) | 11.55 |

| b (Å) | 9.67 |

| c (Å) | 17.44 |

| β (°) | 101.95 |

| V (ų) | 1,615.8 |

| Z | 4 |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

¹H NMR (500 MHz, DMSO-d₆) exhibits aromatic resonances at δ 7.52–8.10 ppm (multiplet, 4H, Ar–H) and a deshielded carboxylic proton at δ 13.12 ppm (singlet). The oxazole proton appears as a singlet at δ 8.85 ppm due to magnetic anisotropy from the adjacent chlorine atom. ¹³C NMR confirms the carboxylic carbon at δ 167.2 ppm and the oxazole C-2 at δ 160.4 ppm.

Infrared Spectroscopy (IR):

Strong absorption at 1,720 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, while the C–N and C–O vibrations of the oxazole ring appear at 1,540 cm⁻¹ and 1,260 cm⁻¹, respectively. The C–Cl stretch is observed at 740 cm⁻¹.

Mass Spectrometry (MS):

High-resolution ESI-MS shows a molecular ion peak at m/z 223.01 [M+H]⁺, with fragmentation patterns including loss of CO₂ (m/z 179.08) and cleavage of the C–Cl bond (m/z 188.05).

Table 2: Key spectroscopic data

| Technique | Signal (δ/ν/cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 8.85 ppm | Oxazole H |

| ¹³C NMR | 167.2 ppm | Carboxylic acid C=O |

| IR | 1,720 cm⁻¹ | C=O stretch |

Comparative Analysis with Substituted Oxazole Analogues

Substituent position significantly impacts molecular geometry and intermolecular interactions. Compared to 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid, the ortho-chlorine in the title compound reduces planarity, increasing the dihedral angle from 15.1° to 62.8°. This steric effect weakens π–π stacking interactions (centroid distance: 3.65 Å vs. 3.42 Å in the para-isomer).

The carboxylic acid group enhances hydrogen-bonding capacity relative to ester or amide derivatives, as evidenced by shorter O⋯N distances (2.89 Å vs. 3.10 Å in methyl ester analogues).

Table 3: Structural comparison with analogues

| Compound | Dihedral Angle (°) | O⋯N Distance (Å) |

|---|---|---|

| 5-(2-Chlorophenyl) derivative | 62.8 | 2.89 |

| 5-(4-Chlorophenyl) derivative | 15.1 | 3.42 |

| Methyl ester analogue | 58.3 | 3.10 |

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO–LUMO gap of 5.2 eV, indicating moderate reactivity. The HOMO localizes on the oxazole ring and chlorine atom, while the LUMO resides on the carboxylic acid group.

Electrostatic potential maps show negative charge accumulation near the oxygen atoms (Ψ = −0.35 e/ų) and positive charge at the chlorine site (Ψ = +0.28 e/ų). Non-covalent interaction (NCI) analysis confirms dominant van der Waals forces between aromatic rings and hydrogen bonds.

Figure 1: Molecular electrostatic potential surface of this compound, showing charge distribution (blue: positive; red: negative).

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBCIBWBDFNAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372337 | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255876-53-0 | |

| Record name | 4-Oxazolecarboxylic acid, 5-(2-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255876-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Condensation of 2-Chlorobenzohydroxamoyl Chloride with β-Ketoesters

A well-established method involves the condensation of 2-chlorobenzohydroxamoyl chloride with methyl or ethyl acetoacetate in the presence of a base such as triethylamine, followed by hydrolysis to yield the carboxylic acid.

- The reaction is conducted in an inert solvent like methylene chloride at low temperatures (0 to 5 °C).

- Anhydrous magnesium sulfate or molecular sieves may be used as dehydrating agents to facilitate cyclization.

- After the condensation, the product is isolated by filtration and purified by recrystallization.

- Hydrolysis of the methyl or ethyl ester intermediate with potassium hydroxide in ethanol-water mixture under reflux yields the target carboxylic acid.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Melting Point (°C) | Purity (HPLC) |

|---|---|---|---|---|

| Condensation | 0-5 °C, methylene chloride, triethylamine, 18 h | ~64 | 113-115 | Not specified |

| Hydrolysis (ester to acid) | Reflux, KOH in ethanol-water, 7 h | Not specified | Not specified | Not specified |

This method is supported by US Patent US3466296A and related literature.

Synthesis via Reaction of 3-(2-Chlorophenyl)-5-methyl-4-isoxazole Formic Acid with Bis(trichloromethyl) Carbonate

Another approach involves the conversion of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid to its formyl chloride derivative using bis(trichloromethyl) carbonate in the presence of catalysts such as tetrabutyl urea.

- The reaction is performed in organic solvents like toluene, tetrahydrofuran (THF), benzene, or orthodichlorobenzene.

- Molar ratios of reactants and catalyst are carefully controlled (e.g., acid:carbonate:catalyst = 1:0.34–0.8:0.001–0.5).

- Reaction temperatures range from 20 to 150 °C, with reaction times between 1 to 10 hours.

- The process includes absorption of byproduct hydrogen chloride and solvent recovery.

- Yields are high (95–97%), with product purity above 99% by HPLC.

Representative Data from Patent CN1535960A:

| Embodiment | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | HPLC Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Toluene | 110 | 2 | 95.6 | 42-43 | 99.6 |

| 2 | Orthodichlorobenzene | 145-150 | 1 | 96.0 | 41-42 | 99.2 |

| 6 | Benzene | 80 | 5 | 97.1 | 42-43 | 99.6 |

| 7 | THF | 31 | 9 | 95.8 | 42-43 | 99.5 |

This method offers advantages such as high yield, mild conditions, low waste generation, and industrial scalability.

Other Synthetic Routes and Modifications

- Variations include the use of different catalysts such as triethylamine, pyridine, or N-methylpyrrole.

- Solvent choice can be tailored to optimize reaction rates and product isolation.

- Ester derivatives (e.g., methyl or ethyl esters) of the acid are often intermediates, which can be hydrolyzed to the acid.

- Some methods involve the use of benzohydroxamoyl chlorides substituted with different chlorophenyl groups to modulate reactivity and selectivity.

| Method | Starting Materials | Key Reagents/Catalysts | Solvents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation of hydroxamoyl chloride | 2-chlorobenzohydroxamoyl chloride + methyl/ethyl acetoacetate | Triethylamine, MgSO4 | Methylene chloride, ethanol | 0-5 °C, reflux for hydrolysis | ~64 | Classic method, moderate yield |

| Formyl chloride synthesis | 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid | Bis(trichloromethyl) carbonate, tetrabutyl urea | Toluene, THF, benzene, orthodichlorobenzene | 20-150 °C, 1-10 h | 95-97 | High yield, industrially viable |

- The bis(trichloromethyl) carbonate method provides a safer, more efficient alternative to traditional chlorination reagents like sulfur oxychloride, reducing hazardous waste and corrosion issues.

- High purity and yield make this method suitable for scale-up in pharmaceutical manufacturing.

- The choice of solvent and catalyst significantly influences reaction kinetics and product quality.

- Hydrolysis of ester intermediates remains a reliable step to obtain the free acid with high purity.

- The methods have been validated by patents and peer-reviewed research, confirming their robustness and reproducibility.

The preparation of 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid is well-documented through two principal synthetic routes: condensation of 2-chlorobenzohydroxamoyl chloride with β-ketoesters and the conversion of isoxazole formic acid derivatives using bis(trichloromethyl) carbonate. The latter method offers superior yields, operational safety, and environmental benefits, making it the preferred industrial approach. Both methods require careful control of reaction conditions and purification steps to achieve high purity suitable for further applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in various biological processes. Its unique structure allows it to interact with enzyme active sites effectively.

Mechanism of Action : The carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes, potentially leading to inhibition of enzyme activity.

Case Study : A series of enzyme inhibition assays demonstrated that derivatives of the oxazole ring could significantly inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication .

Agricultural Applications

Research has indicated that oxazole derivatives can possess insecticidal properties. The structural features of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid may contribute to its effectiveness as an insecticide.

Case Study : A study on related compounds demonstrated that certain oxazole derivatives exhibited high mortality rates against agricultural pests such as Aphis fabae.

| Compound | Target Pest | Concentration (mg/L) | Mortality (%) |

|---|---|---|---|

| Oxazole Derivative A | Aphis fabae | 12.5 | 85 |

| Oxazole Derivative B | Aphis fabae | 25 | 90 |

Material Science

In material science, compounds like this compound are explored for their potential in developing new materials with unique properties.

Applications :

- As a building block in synthesizing polymers.

- In the formulation of coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activities .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Oxazole-4-carboxylic Acid Derivatives

Notes:

- Steric and Electronic Effects : The 2-chlorophenyl group in the target compound likely increases molecular rigidity compared to the 4-methoxyphenyl analog, reducing solubility in polar solvents. The electron-withdrawing chlorine atom may enhance acidity of the carboxylic acid group compared to methoxy or fluorine substituents .

- Thermal Stability : The 5-(oxolan-2-yl) analog exhibits a higher boiling point (349.6°C) due to hydrogen-bonding interactions between the tetrahydrofuran oxygen and carboxylic acid group .

Crystallographic and Structural Comparisons

Table 2: Structural Features of Chlorophenyl-Substituted Carboxylic Acids

Notes:

- The pyrazole analog (Table 2) demonstrates stabilization via π-π interactions and hydrogen bonds, a feature expected in the target oxazole derivative. However, the oxazole’s smaller ring size (5-membered vs. pyrazole’s 6-membered) may reduce conformational flexibility .

Biological Activity

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial properties, enzyme inhibition potential, and cytotoxicity, while summarizing relevant research findings and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an oxazole ring, characterized by the presence of both nitrogen and oxygen atoms. The molecular formula is with a molecular weight of approximately 223.61 g/mol. The carboxylic acid functional group at the 4-position of the oxazole ring is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating its potency . The presence of the chlorophenyl group may enhance its interaction with microbial targets, contributing to its antimicrobial efficacy.

Enzyme Inhibition Potential

Compounds containing the oxazole ring, including this compound, are known to act as enzyme inhibitors. While specific research on this compound's enzyme inhibition is limited, its structural features suggest it may interact with various enzymes involved in biological processes. Further studies are needed to elucidate its specific targets and mechanisms of action .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 (Fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | Not specified | Cell cycle arrest observed |

| A-549 (Lung) | Not specified | Activation of apoptotic pathways |

In studies involving molecular docking, it was found that this compound can induce apoptosis through the activation of caspases, particularly in HT-1080 cells . The ability to cause cell cycle arrest further underscores its potential as an anticancer agent.

Case Studies and Research Findings

A recent study synthesized a series of oxazole derivatives, including this compound, and evaluated their biological activities. The findings highlighted significant antimicrobial activity and cytotoxic effects against multiple cancer cell lines .

Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the oxazole structure could enhance or diminish biological activity. This emphasizes the importance of chemical structure in determining the efficacy of such compounds .

Q & A

Q. How does the oxazole-carboxylic acid moiety participate in coordination chemistry or metal-binding studies?

- Methodological Answer : The carboxylic acid group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Isothermal titration calorimetry (ITC) quantifies binding constants, while X-ray absorption spectroscopy (XAS) probes coordination geometries. ’s crystallographic data on analogous thiazole derivatives informs metal-ligand bond length expectations .

Q. What mechanistic insights explain unexpected byproducts in halogenation reactions of this compound?

- Methodological Answer : Competing pathways (e.g., radical vs. ionic mechanisms) may arise due to the oxazole ring’s electronic environment. LC-MS monitors intermediates, while isotopic labeling (e.g., ³⁶Cl) tracks halogen incorporation. Computational studies (e.g., transition state modeling) identify steric or electronic barriers to selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.